molecular formula C9H6BrN3O B13778234 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine

2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine

Cat. No.: B13778234
M. Wt: 252.07 g/mol
InChI Key: UMXRLQMZCIXIPN-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole functionalities makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine typically involves the bromination of 6-(1H-imidazol-1-ylcarbonyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives where the bromine is replaced by another functional group, while coupling reactions result in biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-(1H-imidazol-1-ylcarbonyl)pyridine is unique due to the presence of both bromine and imidazole functionalities, allowing for a wide range of chemical transformations and applications. The combination of these groups makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(6-bromopyridin-2-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C9H6BrN3O/c10-8-3-1-2-7(12-8)9(14)13-5-4-11-6-13/h1-6H

InChI Key

UMXRLQMZCIXIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)N2C=CN=C2

Origin of Product

United States

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